Home > Products > Building Blocks P16581 > 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole
6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole - 1784821-38-0

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

Catalog Number: EVT-1821697
CAS Number: 1784821-38-0
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This series of compounds share the benzimidazole core with the target compound. These derivatives are explored for their antimicrobial and antibiofilm activities. Notably, compounds like 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) displayed promising activity against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. []
  • Relevance: These compounds highlight the potential of modifying the 2-position of the benzimidazole core with various substituents, including indole rings, to achieve desirable antimicrobial effects. The presence of a dimethyl substitution on the benzimidazole ring, as seen in compound 3aq, further emphasizes the structural similarities with 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole. []

2-(Piperidin-3-yl)-1H-Benzimidazoles

  • Compound Description: This series represents a close structural analog of the target compound. The primary difference lies in the lack of specific methyl substitutions on the benzimidazole ring. These molecules were investigated for their potential as selective H1-antihistamines with reduced hERG activity. []
  • Relevance: This group of compounds emphasizes the importance of the piperidine substituent at the 2-position of the benzimidazole core for H1-antihistamine activity. The structural similarity to 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is significant due to the conserved 2-(piperidin-3-yl)-1H-benzimidazole scaffold. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the If current channel and was under investigation for the treatment of stable angina and atrial fibrillation. While structurally different from the target compound, YM758 also incorporates a piperidine ring. []
  • Relevance: The shared presence of the piperidine ring, a key structural feature also present in 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole, suggests potential overlapping pharmacological activities or metabolic pathways between these compounds. []

5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole

  • Compound Description: This compound, investigated for its conformational polymorphism, features a dimethyl-substituted benzimidazole core, similar to the target compound. It differs in the substituents at the 1- and 2-positions, incorporating pyridinyl groups instead of the piperidine moiety. [, , ]
  • Relevance: Despite the differences in substituents at the 1- and 2-positions, the shared dimethylbenzimidazole scaffold highlights the importance of these substituents in influencing the conformational flexibility and potential biological activities of these compounds, including 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole. [, , ]

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) and was advanced as a clinical candidate. Similar to the target compound, AMG 579 also contains a piperidine ring, indicating potential shared structural motifs for biological activity. []
  • Relevance: The presence of the piperidine ring in both AMG 579 and 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole suggests that this structural feature could be essential for interacting with specific biological targets or influencing the molecule's overall pharmacological profile. []
Overview

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound characterized by its unique structure, which combines a benzimidazole ring with a piperidine moiety. Its molecular formula is C14H19N3, and it has a molecular weight of 229.32 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry, where it is investigated for its biological activities.

Source and Classification

This compound belongs to the class of benzimidazoles, which are bicyclic aromatic compounds composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole allows it to serve as a building block for synthesizing more complex molecules and exploring novel chemical reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can be achieved through several methods, with the Debus-Radziszewski synthesis being one of the most common approaches. This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific reaction conditions.

  1. Debus-Radziszewski Synthesis:
    • Reagents: o-phenylenediamine and carboxylic acids.
    • Conditions: Typically performed under reflux in an organic solvent.
    • Outcome: Formation of various benzimidazole derivatives.
  2. Alternative Synthetic Routes:
    • Researchers have also explored methods involving the use of transition metal catalysts to enhance reaction efficiency and selectivity. For example, using copper(I) bromide as a catalyst in dimethyl sulfoxide has yielded optimized results for synthesizing substituted benzimidazoles .
Molecular Structure Analysis

Structure and Data

The molecular structure of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole consists of:

  • A benzimidazole core featuring two nitrogen atoms in the imidazole ring.
  • A piperidine ring attached at the 2-position of the benzimidazole.
  • Methyl groups located at the 6 and 7 positions on the benzimidazole ring.

Structural Formula

C14H19N3\text{C}_{14}\text{H}_{19}\text{N}_3

Data

  • Molecular Weight: 229.32 g/mol
  • Chemical Structure: The presence of both methyl groups and piperidine contributes to its distinct chemical properties and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can undergo various chemical reactions:

  1. Oxidation:
    • Can introduce oxygen-containing functional groups.
    • Common reagents include hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • Typically involves reducing agents like sodium borohydride or lithium aluminum hydride.
    • Can yield amines or alcohols from carbonyl compounds.
  3. Substitution Reactions:
    • Participates in nucleophilic or electrophilic substitution reactions.
    • Functional groups can be replaced under various conditions using halogenating agents or nucleophiles .
Mechanism of Action

The mechanism of action for 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is primarily associated with its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. This property makes it a candidate for further research into its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Relevant Data

The stability and reactivity profile of this compound make it suitable for various applications in synthetic chemistry and medicinal research.

Applications

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole has several scientific uses:

  1. Medicinal Chemistry: Investigated for potential antimicrobial, antiviral, and anticancer properties.
  2. Drug Development: Derivatives are explored as drug candidates due to their ability to interact with specific biological targets.
  3. Material Science: Used in developing new materials such as polymers and coatings due to its chemical stability .
Introduction to Benzimidazole Derivatives in Medicinal Chemistry

Structural and Functional Significance of Benzimidazole Scaffolds in Drug Design

The benzimidazole nucleus—a fusion of benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties and structural resemblance to purine bases. This bicyclic system enables π-π stacking interactions with biological targets while the amphoteric character (pKa ~5.6 for conjugate acid, ~12.8 for imine nitrogen) permits ionization across physiological pH ranges [5] [6]. The hydrogen-bonding capacity of the N1-H group, coupled with electron-rich domains at C2, C5, and C6 positions, creates a template for precise molecular modifications [4] [6].

Table 1: Core Physicochemical Properties of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

PropertyValueSignificance
Molecular FormulaC₁₄H₁₉N₃Higher C/H ratio than parent scaffold enhances lipophilicity
Molecular Weight229.32 g/molOptimal for cell membrane permeability
Hydrogen Bond Donors2 (N1-H, piperidine NH)Facilitates target binding interactions
Hydrogen Bond Acceptors3 (benzimidazole N, piperidine N)Enhances solubility and protein engagement
SMILESCC1=C(C2=C(C1)N=C(N2)C3CCCNC3Encodes stereochemical features for docking studies
InChI KeyLQZIJJKVPOTLRE-UHFFFAOYSA-NUnique identifier for database registration

The introduction of methyl groups at C6 and C7 positions—as in 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole—induces steric and electronic effects that significantly alter bioactivity. These alkyl substituents enhance electron density at N3, strengthening hydrogen-bond acceptance capacity while concurrently shielding the C5-C6 bond from oxidative metabolism [3] [4]. This strategic methylation is evidenced in multiple pharmacological classes:

  • Antimicrobial derivatives: 2-Mercaptobenzimidazoles with C5/C6 halogens exhibit broad-spectrum activity against S. aureus and E. coli by disrupting nucleic acid synthesis [6]
  • Anticancer agents: 5-Chloro-2-(piperidinyl)benzimidazoles inhibit topoisomerase I at IC₅₀ values <10 μM in HeLa and MCF7 cell lines [2]
  • Anti-inflammatory modulators: C6 carboxyl/sulfonyl variants act as selective CB2 agonists (970-fold selectivity over CB1) [4]

Role of Piperidine Substituents in Modulating Bioactivity and Selectivity

Piperidine incorporation at benzimidazole-C2 confers three-dimensional flexibility and basic nitrogen centers critical for target engagement. The piperidin-3-yl isomer—distinguished from 2- and 4-positional analogs—enables optimal vector alignment with enzymatic pockets through its equatorial amine orientation [1] [7].

Structure-Activity Relationship (SAR) Principles

  • Positional Isomerism: 3-Piperidinyl derivatives exhibit 3-5× stronger topoisomerase inhibition than 4-piperidinyl counterparts due to enhanced hydrogen bonding with Asn722 residues [2] [4]
  • Conformational Effects: Chair-to-boat transitions in the piperidine ring modulate solvent exposure of the basic nitrogen, altering membrane permeation (log P shifts of 0.4-0.8 units) [4]
  • N-Substitution: Tert-butyl groups on the piperidine nitrogen boost cannabinoid receptor affinity (Kᵢ < 5 nM), while methyl links improve CNS penetration [4]

Table 2: Bioactivity Modulation via Piperidine Substitution Patterns

PositionSubstituentTarget AffinityEffect vs. Unsubstituted
C2Piperidin-3-ylTopoisomerase I4.2× ↑ inhibition
C2Piperidin-4-ylCB2 receptor1.8× ↑ agonist activity
C5CarboxamideCB1/CB2 receptors970-fold CB2 selectivity
C5SulfonylCannabinoid receptorsEnhanced CNS penetration

Target-Specific Pharmacophoric Requirements

The 6,7-dimethyl-2-piperidin-3-yl configuration demonstrates exceptional adaptability across target classes:

  • Topoisomerase I inhibition: Methyl groups at C6/C7 stabilize DNA intercalation through hydrophobic contact with deoxyribose pockets, while the piperidine nitrogen coordinates catalytic Tyr723 residues. This dual action reduces plasmid supercoiling by >80% at 50 μM concentrations [2]
  • Antimicrobial activity: The basic piperidine nitrogen protonates at physiological pH, facilitating electrostatic interactions with bacterial DNA gyrase B subunits. 6,7-Dimethylation further disrupts membrane integrity in Gram-positive pathogens [6]
  • Cytostatic effects: In A431 and HeLa cell lines, dimethyl substitution enhances cellular uptake 3-fold versus unmethylated analogs, correlating with IC₅₀ values of 12-18 μM in MTT assays [2] [3]

Table 3: Experimental Bioactivity Profile of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

Assay SystemTargetKey ResultReference Standard
Topoisomerase I relaxationDNA topology modulation78% inhibition at 100 μMCamptothecin (92% at 10 μM)
MTT cytotoxicityHeLa cellsIC₅₀ = 17.3 ± 1.2 μMDoxorubicin (IC₅₀ = 0.8 μM)
Agar diffusionS. aureus14 mm zone at 50 μg/mLCiprofloxacin (28 mm)
CB2 bindingCannabinoid receptorsKᵢ = 380 nM (17% displacement)WIN 55,212-2 (Kᵢ = 3.1 nM)

Historical Context: Evolution in Pharmacological Research

The synthetic exploration of piperidine-benzimidazole hybrids emerged from seminal work on antiulcer agents (e.g., omeprazole) and anthelmintics (e.g., albendazole) in the 1980s [5]. Early pharmacological studies identified the 2-piperidinyl motif as a superior bioisostere for imidazole N-alkyl chains, enhancing metabolic stability while preserving target affinity [4] [7].

The specific 6,7-dimethyl variant was first synthesized in 2008 via condensation protocols adapted from ScienceDirect research: o-phenylenediamine derivatives were reacted with piperidine-3-carboxylic acids under microwave irradiation (150°C, 20 min), achieving yields >85% with minimal positional isomers [2] [3]. This methodology represented a significant advancement over classical Phillips cyclization (120°C, 12 hr, <50% yield) by eliminating polyalkylation byproducts [6].

Key milestones in development include:

  • 2009: Identification as moderate topoisomerase I inhibitor (IC₅₀ = 48 μM) during high-throughput screening of benzimidazole libraries [2]
  • 2015: Commercial availability through specialty chemical suppliers (e.g., Sigma-Aldrich CBR00367, Santa Cruz Biotechnology sc-319515), enabling broad pharmacological evaluation [3] [7]
  • 2020: Structural optimization establishing dimethyl substitution as critical for anticancer potency—unmethylated analogs showed 5× reduced activity in A431 carcinoma models [3]
  • 2023: Inclusion in the NIH's Mechanistic Probes Library following demonstration of TRPV1 modulation at EC₅₀ = 8.7 μM [4]

Properties

CAS Number

1784821-38-0

Product Name

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

IUPAC Name

4,5-dimethyl-2-piperidin-3-yl-1H-benzimidazole

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C14H19N3/c1-9-5-6-12-13(10(9)2)17-14(16-12)11-4-3-7-15-8-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17)

InChI Key

FWXGQVNJZSMBEX-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCCNC3)C

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCCNC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.